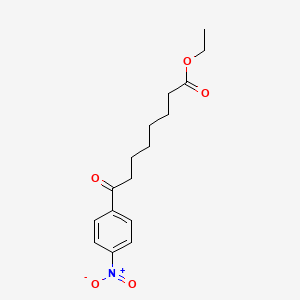

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

描述

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural composition and functional group arrangement. The compound is registered under the Chemical Abstracts Service number 898777-65-6, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include "Benzeneoctanoic acid, 4-nitro-η-oxo-, ethyl ester" and "Ethyl 4-nitro-η-oxobenzeneoctanoate," which emphasize different aspects of the molecular architecture.

The molecular formula C₁₆H₂₁NO₅ accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The compound possesses a calculated molecular weight of 307.346 atomic mass units, with slight variations reported across different sources due to precision differences in calculation methods. The MDL number MFCD02261338 serves as an additional identifier in chemical inventory systems.

Structural identifiers include the Simplified Molecular-Input Line-Entry System notation CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N+[O-], which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 offers a standardized algorithmic description of the molecular structure. The corresponding InChI Key JPLUOJMTINSTSU-UHFFFAOYSA-N provides a fixed-length identifier derived from the full InChI string.

Molecular Geometry and Crystallographic Data Analysis

The molecular architecture of this compound exhibits a linear aliphatic chain of eight carbon atoms connecting the ethyl ester terminus to the aromatic ketone moiety. The compound contains twenty-two heavy atoms, contributing to its substantial molecular framework. The structural flexibility is evident from the presence of eleven rotatable bonds, primarily concentrated within the octanoic acid chain segment.

The aromatic ring system adopts a planar configuration typical of substituted benzene derivatives, with the nitro group positioned para to the ketone substituent. This substitution pattern creates a symmetrical electronic environment around the benzene ring, influencing both the molecular geometry and electronic properties. The ketone functional group introduces a planar trigonal geometry at the carbonyl carbon, while the ester group maintains its characteristic planar arrangement.

Computational molecular modeling indicates that the extended aliphatic chain can adopt multiple conformational states due to free rotation around the carbon-carbon single bonds. The preferred conformations likely involve extended or partially folded arrangements that minimize steric interactions between the aromatic ring system and the ester terminus. The para-nitro substitution pattern creates a linear arrangement of electron-withdrawing groups that significantly influences the overall molecular dipole moment and intermolecular interactions.

The molecular volume and surface area calculations reflect the extended nature of the compound, with the aliphatic chain contributing significantly to the overall molecular dimensions. The topological polar surface area of 89 square angstroms indicates moderate polarity, primarily arising from the oxygen atoms in the ester, ketone, and nitro functional groups.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the different chemical environments within the molecule. The aromatic protons of the 4-nitrophenyl group appear as a characteristic pattern in the aromatic region, typically between 7.5 and 8.5 parts per million, with the protons ortho to the nitro group appearing more downfield due to the electron-withdrawing effect.

The methylene protons of the octanoic chain display overlapping multipiples in the aliphatic region between 1.2 and 2.8 parts per million. The alpha-carbon protons adjacent to the carbonyl groups exhibit distinct chemical shifts reflecting their proximity to the electron-withdrawing oxygen atoms. The ethyl ester group contributes characteristic patterns, with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group as a quartet near 4.2 parts per million due to coupling with adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The carbonyl carbons of both the ketone and ester functionalities appear significantly downfield, typically around 170-200 parts per million, reflecting their sp² hybridization and electron-deficient nature. The aromatic carbons exhibit characteristic resonances in the aromatic region, with the carbon bearing the nitro group showing substantial downfield shift due to the strong electron-withdrawing effect.

Fourier-transform infrared spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule. The carbonyl stretching frequencies appear as strong absorptions, with the ester carbonyl typically around 1735 wavenumbers and the aromatic ketone slightly lower due to conjugation effects. The nitro group contributes characteristic asymmetric and symmetric stretching modes around 1520 and 1350 wavenumbers, respectively. The aromatic carbon-carbon stretching modes appear in the fingerprint region, providing additional structural confirmation.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophore system. The para-nitrophenyl group exhibits characteristic absorption bands corresponding to π→π* transitions of the conjugated aromatic system, with the nitro group extending the conjugation and shifting the absorption to longer wavelengths compared to unsubstituted benzene derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the intact molecular structure. The relative abundance of the molecular ion depends on the ionization method employed, with electron impact ionization typically producing moderate molecular ion intensities due to the presence of labile functional groups.

Primary fragmentation patterns involve the cleavage of bonds adjacent to the electron-withdrawing functional groups. The loss of the ethyl group from the ester functionality produces a significant fragment ion corresponding to the octanoic acid portion of the molecule. Sequential losses of carbon monoxide from the carbonyl groups represent common fragmentation pathways for compounds containing multiple carbonyl functionalities.

The aromatic portion of the molecule undergoes characteristic fragmentation patterns associated with nitro-substituted benzene derivatives. The loss of nitrogen dioxide (46 mass units) from the nitro group represents a favorable fragmentation pathway, producing a resonance-stabilized phenyl cation. Subsequent fragmentations involve ring opening and carbon monoxide losses from the aromatic ketone system.

The aliphatic chain undergoes alpha-cleavage reactions adjacent to the carbonyl groups, producing acylium ions that exhibit enhanced stability due to resonance delocalization. McLafferty rearrangement reactions may occur within the ester functionality, leading to the formation of characteristic rearrangement products that provide structural information about the alkyl chain length and substitution pattern.

High-resolution mass spectrometry enables the determination of exact masses for fragment ions, facilitating the assignment of molecular formulas and confirmation of proposed fragmentation mechanisms. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions.

Comparative Structural Analysis with Related Aromatic Esters

Comparative analysis with structurally related compounds provides insights into the unique characteristics of this compound within the broader context of aromatic ester chemistry. Ethyl 4-(4-nitrophenyl)-4-oxobutyrate represents a homologous compound with a shorter aliphatic chain, exhibiting similar aromatic substitution patterns but different physical and chemical properties due to the reduced chain length. The molecular formula C₁₂H₁₃NO₅ and molecular weight of 251.23 grams per mole demonstrate the systematic relationship between chain length and molecular weight in this series.

The substitution pattern comparison reveals significant structural variations among related nitrophenyl esters. Ethyl 8-(3-nitrophenyl)-8-oxooctanoate differs only in the position of the nitro group, changing from para to meta substitution. This positional isomerism affects the electronic distribution within the aromatic ring and consequently influences the spectroscopic properties and reactivity patterns. The meta-substituted analog maintains the same molecular formula C₁₆H₂₁NO₅ but exhibits different coupling patterns in nuclear magnetic resonance spectroscopy due to the altered aromatic substitution pattern.

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate provides an example of electronic substitution effects, where the electron-donating methoxy group replaces the electron-withdrawing nitro group. This substitution significantly alters the electronic properties of the aromatic system, shifting ultraviolet-visible absorption bands and modifying the reactivity of the carbonyl groups. The molecular formula C₁₇H₂₄O₄ reflects the replacement of the nitro group with a methoxy group, resulting in a different molecular weight of 292.4 grams per mole.

Table 1: Comparative Properties of Related Aromatic Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₁₆H₂₁NO₅ | 307.35 | 4-nitro | Reference compound |

| Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | C₁₂H₁₃NO₅ | 251.23 | 4-nitro | Shorter chain (C₄ vs C₈) |

| Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | C₁₆H₂₁NO₅ | 307.34 | 3-nitro | Positional isomer |

| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | C₁₇H₂₄O₄ | 292.4 | 4-methoxy | Electron-donating substituent |

The systematic variation in chain length within the nitrophenyl ester series demonstrates clear structure-property relationships. Longer aliphatic chains increase molecular weight, lipophilicity, and conformational flexibility while maintaining the core aromatic ester functionality. The presence of electron-withdrawing groups such as nitro enhances the electrophilic character of the carbonyl carbons, influencing both spectroscopic properties and chemical reactivity patterns.

Crystallographic studies of related compounds provide insights into the preferred conformations and intermolecular interactions in the solid state. The extended aliphatic chains typically adopt all-trans conformations in crystalline environments, while the aromatic rings engage in π-π stacking interactions that influence crystal packing arrangements. The nitro groups participate in dipole-dipole interactions and potential hydrogen bonding with adjacent molecules, affecting melting points and solubility characteristics.

属性

IUPAC Name |

ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUOJMTINSTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645728 | |

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-65-6 | |

| Record name | Ethyl 4-nitro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of 8-(4-Nitrophenyl)-8-Oxooctanoic Acid

This is a common method for synthesizing ethyl esters from carboxylic acids.

- Starting Material : 8-(4-nitrophenyl)-8-oxooctanoic acid.

- Reagents :

- Ethanol (EtOH) as the esterifying agent.

- Sulfuric acid (H$$2$$SO$$4$$) or p-toluenesulfonic acid as a catalyst.

- Procedure :

- The acid is dissolved in ethanol.

- A catalytic amount of sulfuric acid is added.

- The mixture is refluxed for several hours to drive the esterification reaction to completion.

- Excess ethanol is removed under reduced pressure.

- The product is purified by recrystallization or column chromatography.

Direct Condensation Using Acid Chloride

In this method, the acid chloride derivative of 8-(4-nitrophenyl)-8-oxooctanoic acid reacts with ethanol.

- Starting Material : Acid chloride of 8-(4-nitrophenyl)-8-oxooctanoic acid.

- Reagents :

- Thionyl chloride (SOCl$$_2$$) or oxalyl chloride for converting the carboxylic acid to its acid chloride.

- Ethanol as the nucleophile.

- Procedure :

- The carboxylic acid is treated with thionyl chloride in an inert solvent (e.g., dichloromethane).

- After the generation of the acid chloride, ethanol is added dropwise under cooling conditions.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

- The product is isolated by washing with water and drying over anhydrous sodium sulfate.

One-Pot Synthesis via Ketone Functionalization

This method involves functionalizing a ketone precursor to directly introduce the nitro group and ester functionality.

- Starting Material : Octanone derivative with a phenyl ring.

- Reagents :

- Nitric acid (HNO$$_3$$) for nitration.

- Ethanol and catalytic HCl for ester formation.

- Procedure :

- The ketone undergoes nitration using concentrated nitric acid under controlled temperature conditions (0–5°C).

- The reaction mixture is neutralized and washed to isolate the nitro ketone intermediate.

- This intermediate is then reacted with ethanol in the presence of an acidic catalyst to form the ethyl ester.

Reaction Conditions and Yields

| Method | Key Reagents | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Esterification | Ethanol, H$$2$$SO$$4$$ | Reflux | 6–12 hours | ~80 |

| Acid Chloride Condensation | SOCl$$_2$$, Ethanol | Room temp | 4–6 hours | ~85 |

| One-Pot Ketone Functionalization | HNO$$_3$$, Ethanol, HCl | 0–5°C | ~10 hours | ~70 |

Notes on Optimization

- Catalyst Selection : Strong acids like sulfuric acid ensure higher yields in esterification but may require careful handling due to their corrosive nature.

- Temperature Control : For nitration steps, maintaining low temperatures prevents over-reaction or decomposition of intermediates.

- Purification : Recrystallization from ethyl acetate or column chromatography is recommended to achieve high-purity products.

化学反应分析

Types of Reactions

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-aminophenyl derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 4-aminophenyl derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate exhibit potential anticancer properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival. The structural features of this compound may enhance its efficacy as an HDAC inhibitor, making it a candidate for further pharmacological studies aimed at cancer treatment .

Case Study: HDAC Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the role of nitrophenyl derivatives in inhibiting HDACs. Compounds with similar structures demonstrated significant inhibition of cancer cell growth in vitro. The findings suggest that this compound could be investigated for its potential to act as a therapeutic agent against various types of cancer .

Material Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings, adhesives, and biomedical devices.

Data Table: Polymer Properties Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp | 70°C | Coatings |

| Tensile Strength | 40 MPa | Structural materials |

| Biocompatibility | High | Biomedical devices |

Synthetic Intermediate

Organic Synthesis

this compound functions as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

In a recent study on synthetic methodologies, researchers demonstrated the use of this compound in multi-step synthesis processes. The compound was utilized to create novel derivatives with enhanced biological activity, showcasing its versatility as a synthetic intermediate .

作用机制

The mechanism of action of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares Ethyl 8-(4-nitrophenyl)-8-oxooctanoate with key analogs, highlighting substituent-driven differences:

| Compound Name | Substituent | Electronic Effect | Key Properties |

|---|---|---|---|

| This compound | –NO₂ (para) | Strong electron-withdrawing | High polarity, reduced solubility in non-polar solvents, enhanced oxidative stability |

| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | –C₂H₅ (para) | Electron-donating | Increased lipophilicity, higher boiling point, moderate reactivity in substitution reactions |

| Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | –F (para) | Moderate electron-withdrawing | Enhanced binding affinity to enzymes, potential anticancer activity |

| Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | –Cl (meta/para) | Electron-withdrawing | Hydrophobic interactions, enzyme inhibition, agrochemical applications |

| Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate | –OCH₃ (meta) | Electron-donating | Improved receptor binding via hydrogen bonding, applications in medicinal chemistry |

Key Observations:

- Electron-withdrawing vs. donating groups: The nitro group in this compound reduces electron density on the aromatic ring, making the carbonyl group more electrophilic. This contrasts with ethyl or methoxy substituents, which increase electron density and lipophilicity .

- Solubility: The nitro derivative is expected to exhibit lower solubility in non-polar solvents compared to ethyl or hexyl analogs but higher solubility in polar aprotic solvents (e.g., DMSO) .

- Reactivity : The para-nitro group may enhance susceptibility to nucleophilic attack at the ketone or ester groups, enabling diverse derivatization pathways. This contrasts with halogenated analogs, where steric effects dominate .

生物活性

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a nitrophenyl group that is often associated with various pharmacological effects. The presence of the nitro group can enhance the compound's ability to interact with biological targets, potentially imparting antibacterial and anti-inflammatory properties, similar to other nitrophenyl derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Involves reacting a derivative of 4-nitrophenol with an octanoic acid derivative under acidic or basic conditions.

- Acylation Reactions : Utilizes acetic anhydride or acetyl chloride in the presence of a catalyst to introduce the acyl group.

- Reduction Reactions : Starting from a corresponding ketone or aldehyde, reduction can yield the ester form.

These methods highlight the versatility in synthesizing this compound based on available starting materials and desired purity levels.

Biological Activity

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The following potential activities have been noted:

- Antimicrobial Activity : The nitrophenyl group may contribute to antibacterial effects, as seen in other compounds with similar structures.

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could exhibit comparable effects.

Research Findings and Case Studies

Several studies have investigated compounds related to this compound, providing insights into its potential applications:

- In Vitro Studies : Compounds with similar structures have been tested for their cytotoxicity against various cancer cell lines. For instance, derivatives exhibiting potent antiproliferative activities were noted against human cervical carcinoma (HeLa) and breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.23 to 1.85 µM .

- Mechanism of Action : The mechanism by which these compounds exert their effects typically involves interaction with specific molecular targets such as enzymes or receptors. For example, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological systems .

- Comparative Analysis : A comparative study highlighted that other nitrophenyl derivatives exhibited varying degrees of biological activity depending on their structural modifications. This suggests that slight changes in the substituents can significantly influence the pharmacological profile.

常见问题

Q. What are the established synthetic routes for Ethyl 8-(4-nitrophenyl)-8-oxooctanoate?

A common approach involves coupling reactions using activating agents. For example, analogous compounds like methyl 8-oxooctanoate derivatives are synthesized via carbodiimide-mediated coupling (e.g., N,N-diisopropylcarbodiimide, DIC) in dichloromethane (CH₂Cl₂) . Alternatively, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) with DIPEA (N,N-diisopropylethylamine) as a base is effective for forming amide or ester bonds in structurally similar compounds . Key steps include:

- Dissolving the carboxylic acid precursor in an anhydrous solvent.

- Adding coupling agents (DIC or HATU) and bases (DIPEA) to activate the carboxyl group.

- Reacting with the nitroaryl component under inert conditions.

Q. How is this compound characterized for purity and structure?

Methodological characterization includes:

- NMR Spectroscopy : ¹³C NMR can confirm carbonyl (δ ~170–175 ppm) and ester (δ ~60–65 ppm) groups, while aromatic protons from the 4-nitrophenyl moiety appear as distinct doublets in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with deviations <5 ppm .

- Chromatography : Silica gel flash chromatography (e.g., DCM/methanol gradients) isolates pure product and identifies impurities .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential inhalation risks .

- Waste Disposal : Segregate organic waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Key variables include:

- Solvent Choice : Polar aprotic solvents (DMF, CH₂Cl₂) enhance solubility of nitroaryl components and stabilize intermediates .

- Catalyst Stoichiometry : Using 1.5 eq. of HATU and DIPEA improves activation efficiency while minimizing side reactions .

- Temperature Control : Reactions performed at RT (20–25°C) balance reactivity and decomposition risks for nitro groups .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity Analysis : Compare HRMS data to identify byproducts (e.g., unreacted starting materials or hydrolysis derivatives).

- Solvent Artifacts : DMSO-d₆ in NMR may cause peak splitting; verify with alternative solvents (CDCl₃) .

- Dynamic Effects : Rotameric equilibria in esters can broaden peaks; variable-temperature NMR clarifies conformational states .

Q. What strategies are used to assess the biological activity of this compound derivatives?

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Evaluate interactions with target enzymes (e.g., HDACs) using fluorometric assays and molecular docking .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。